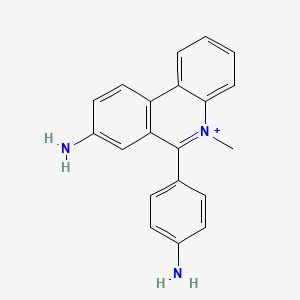![molecular formula C16H26O B14455474 (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde CAS No. 74833-56-0](/img/structure/B14455474.png)
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule followed by functional group transformations to introduce the aldehyde group. Industrial production methods may utilize catalytic processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde can be compared with similar compounds such as:
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one: Differing by the presence of a ketone group instead of an aldehyde.
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol: Differing by the presence of a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional group and the resulting chemical reactivity and applications.
Propiedades
Número CAS |
74833-56-0 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
2-(6,10,10-trimethyl-2-bicyclo[7.2.0]undec-5-enyl)acetaldehyde |
InChI |
InChI=1S/C16H26O/c1-12-5-4-6-13(9-10-17)14-11-16(2,3)15(14)8-7-12/h5,10,13-15H,4,6-9,11H2,1-3H3 |
Clave InChI |
FGFOYKDWSTZIQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C2CC(C2CC1)(C)C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)



![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)





![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)


